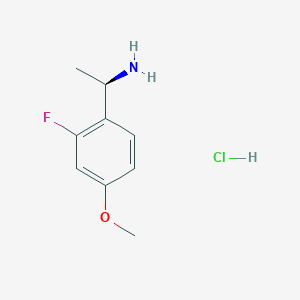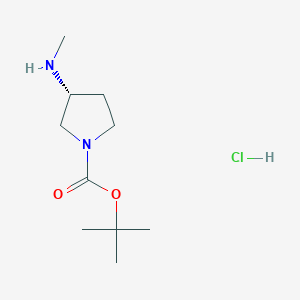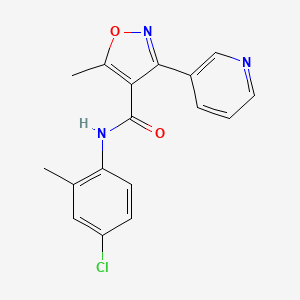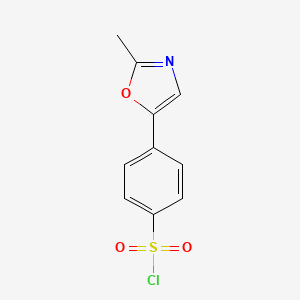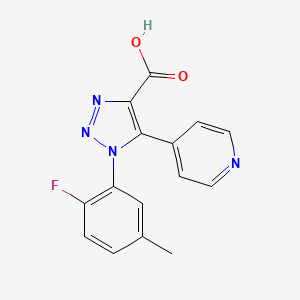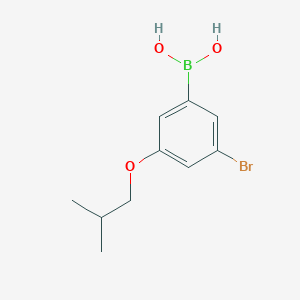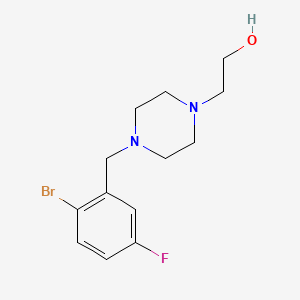
2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol”, there are related compounds that have been synthesized. For instance, a study describes the design, synthesis, and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches : Innovative synthetic routes have been explored for compounds related to 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol, optimizing technological parameters such as raw material ratio, reaction time, and temperature to achieve high product yields. For instance, a study demonstrated the preparation of a structurally similar compound through optimized conditions, achieving an 88.5% yield, showcasing the efficiency of synthetic methodologies in producing piperazine derivatives (Wang Jin-peng, 2013).
Structural Characterization : Research on compounds like Opipramol has provided insights into the molecular configuration, where the 5H-dibenz[b,f]azepine and piperazine rings exhibit specific conformations, contributing to the overall molecular structure resembling a butterfly. This detailed structural elucidation, facilitated by techniques like X-ray crystallography, underscores the complex architecture of these compounds and their potential for further chemical modification and application (H. Fun et al., 2011).
Potential Applications
Pharmaceutical Intermediates : The synthesis and characterization of piperazine derivatives highlight their significance as intermediates in the development of pharmaceutical agents. For example, the creation of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines has implications for synthesizing medically relevant compounds, indicating the versatility of these derivatives in drug development (Michael S. Perryman et al., 2015).
Antifungal and Antimicrobial Activity : Certain piperazine ethanol derivatives have been explored for their antifungal and antimicrobial properties. Research into fluconazole derivatives and novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has shown promising antifungal activity, highlighting the therapeutic potential of these compounds against a variety of fungal pathogens (H. Sadeghpour et al., 2017).
properties
IUPAC Name |
2-[4-[(2-bromo-5-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O/c14-13-2-1-12(15)9-11(13)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWJAYGCUTZMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1523228.png)
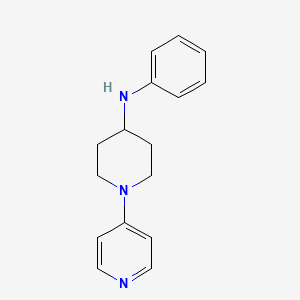
![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)
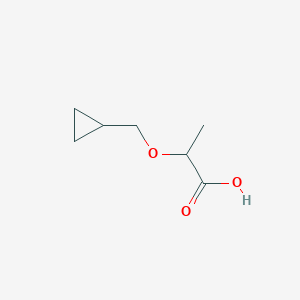
![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)
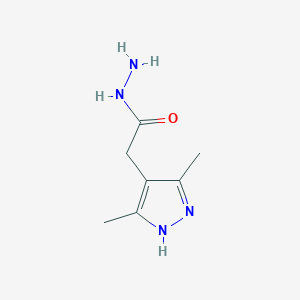
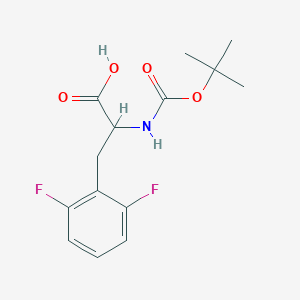
![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)
